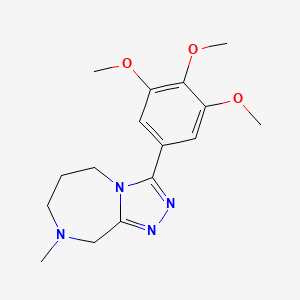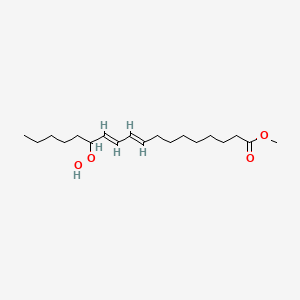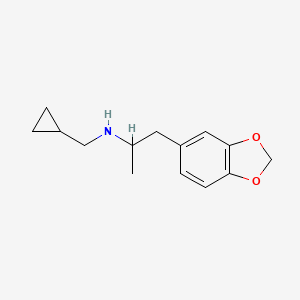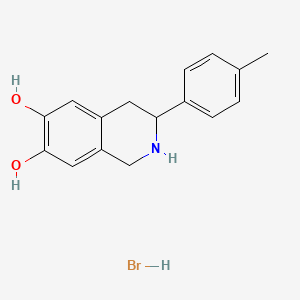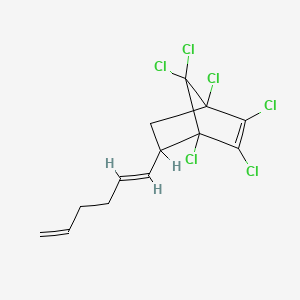
Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, (1R,4S,5R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- is a complex organic compound with the molecular formula C13H12Cl6 It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by the presence of multiple chlorine atoms and a hexadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- typically involves the chlorination of norbornene derivatives. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination at the desired positions on the norbornene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where norbornene is reacted with chlorine in the presence of catalysts to achieve high yields. The reaction is usually carried out in specialized reactors designed to handle the corrosive nature of chlorine and the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Chlorinated carboxylic acids or ketones.
Reduction: Less chlorinated norbornene derivatives.
Substitution: Compounds with substituted functional groups in place of chlorine atoms.
Scientific Research Applications
2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- involves its interaction with molecular targets through its reactive chlorine atoms and hexadienyl group. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical and biological effects. The pathways involved may include nucleophilic attack on the chlorine atoms and subsequent formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Norbornene: A bicyclic hydrocarbon with similar structural features but without the extensive chlorination.
Hexachlorocyclopentadiene: A chlorinated compound with similar reactivity but different structural properties.
Chlorinated Norbornene Derivatives: Compounds with varying degrees of chlorination and different functional groups.
Uniqueness
2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- is unique due to its specific arrangement of chlorine atoms and the presence of a hexadienyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
28861-48-5 |
|---|---|
Molecular Formula |
C13H12Cl6 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-[(1E)-hexa-1,5-dienyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H12Cl6/c1-2-3-4-5-6-8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h2,5-6,8H,1,3-4,7H2/b6-5+ |
InChI Key |
VINJGHUDBZQHQX-AATRIKPKSA-N |
Isomeric SMILES |
C=CCC/C=C/C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C=CCCC=CC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


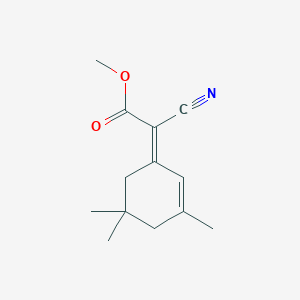
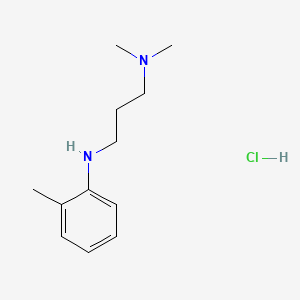
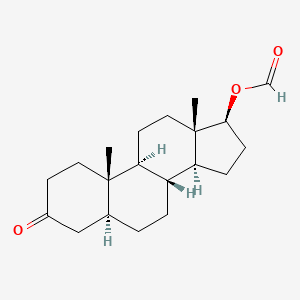
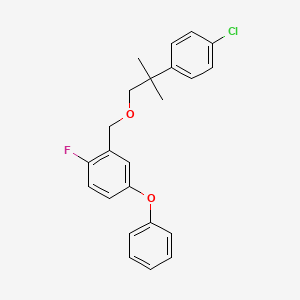

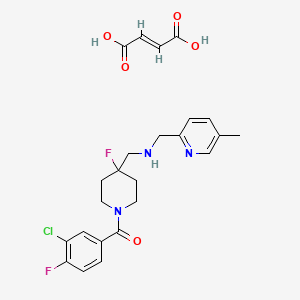
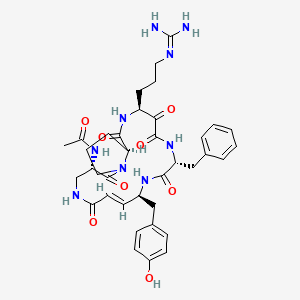

![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
